5-Bromo-6-fluorobenzo[d]oxazole-2-thiol chemical properties and stability
5-Bromo-6-fluorobenzo[d]oxazole-2-thiol chemical properties and stability
Chemical Properties, Stability, and Synthetic Utility
Executive Summary
5-Bromo-6-fluorobenzo[d]oxazole-2-thiol (CAS: 1553227-03-4) is a high-value heterocyclic scaffold utilized primarily as a bioisostere in drug discovery and a functional intermediate in materials science.[1] Characterized by its dual halogenation (5-Br, 6-F) and the reactive 2-mercapto/thione moiety, this compound offers unique electronic tuning opportunities for kinase inhibitors, antimicrobial agents, and fluorescent probes.
This guide provides a definitive technical analysis of its physicochemical behavior, focusing on the critical thione-thiol tautomerism that dictates its reactivity, alongside stability protocols and synthetic pathways.
Physicochemical Profile
Identity and Structure
The compound exists in a tautomeric equilibrium between the thione (lactam-like) and thiol (lactim-like) forms. While often referred to as a "thiol" in nomenclature, X-ray crystallography and NMR studies of related benzoxazoles confirm that the thione form predominates in the solid state and in polar solvents due to the stabilization energy of the N–H bond and thioamide resonance.
| Property | Specification |
| IUPAC Name | 5-Bromo-6-fluoro-1,3-benzoxazole-2(3H)-thione |
| CAS Number | 1553227-03-4 |
| Molecular Formula | C₇H₃BrFNOS |
| Molecular Weight | 248.07 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | >230 °C (Predicted based on 5-Br analog [1]) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |
| pKa (Predicted) | ~5.5 – 6.0 (Acidified by electron-withdrawing Br/F) |
Electronic Effects of Halogenation
The 5-bromo and 6-fluoro substituents are not merely structural placeholders; they significantly alter the electronic landscape of the benzoxazole ring:
-
Acidity Enhancement: The electron-withdrawing nature (Inductive effect, -I) of both halogens increases the acidity of the N-H (thione) / S-H (thiol) proton compared to the unsubstituted parent, making the anion a softer and more effective nucleophile.
-
Lipophilicity: The halogens increase the LogP, enhancing membrane permeability in biological applications.
Tautomeric Equilibrium Visualization
The following diagram illustrates the equilibrium and the resonance stabilization that favors the thione form.
Synthesis & Manufacturing
Core Synthetic Route
The industrial standard for synthesizing 5-Bromo-6-fluorobenzo[d]oxazole-2-thiol involves the cyclization of the corresponding 2-aminophenol with carbon disulfide (
Protocol: Cyclization with Carbon Disulfide
-
Reagents: 2-Amino-4-bromo-5-fluorophenol,
, KOH, Ethanol/Water. -
Mechanism: Nucleophilic attack of the amino group on
, followed by intramolecular attack of the phenoxide oxygen and elimination of .
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 2-Amino-4-bromo-5-fluorophenol in Ethanol (10 volumes).
-
Base Addition: Add 1.1 eq of KOH (dissolved in minimal water) to form the phenoxide/amine salt.
-
Cyclization: Add 1.5 eq of
dropwise. Heat the mixture to reflux (approx. 75-80 °C) for 4–6 hours. Caution: Evolution of gas (toxic). -
Workup: Cool to room temperature. The product exists as a potassium salt. Acidify with 1M HCl to pH 2–3 to precipitate the free thione.
-
Purification: Filter the precipitate, wash with water, and recrystallize from Ethanol/DMF to obtain high-purity crystals.
Chemical Stability & Reactivity Profile
Stability Data
-
Thermal Stability: Highly stable up to ~200°C. Decomposition may release sulfur oxides and hydrogen halides.
-
Hydrolytic Stability: Stable in aqueous acid and neutral buffers. Slowly hydrolyzes in strong hot alkali to ring-open back to the aminophenol.
-
Oxidative Stability: The thiol/thione group is sensitive to oxidation. Exposure to air over months can lead to disulfide dimer formation (
).
Reactivity Pathways
The versatility of this scaffold lies in its three distinct reactivity centers:
-
S-Nucleophilicity (Major): The sulfur atom is the primary nucleophile, readily reacting with alkyl halides to form thioethers (S-alkylation).
-
Electrophilic C-2: The C=S carbon is susceptible to nucleophilic attack by amines, leading to 2-aminobenzoxazoles (desulfitative amination).
-
Halogen Cross-Coupling: The 5-Br position is highly active for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The 6-F position enables potential
reactivity if the ring is sufficiently electron-deficient.
Experimental Validation: S-Alkylation Protocol
To synthesize a thioether derivative (e.g., for SAR studies):
-
Setup: Dissolve the thiol (1 eq) in anhydrous DMF or Acetone.
-
Deprotonation: Add
(1.5 eq). Stir for 15 min to generate the yellow thiolate anion. -
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (the product is usually less polar than the starting thiol).
-
Isolation: Pour into ice water. Filter the solid precipitate.[2]
Handling and Storage
| Parameter | Recommendation |
| Storage Temperature | 2–8 °C (Refrigerate) |
| Atmosphere | Inert gas (Argon/Nitrogen) recommended to prevent disulfide formation. |
| Container | Amber glass vials (light sensitive). |
| Incompatibility | Strong oxidizing agents, Strong bases (at high temp). |
| Safety | Irritant. Potential sensitizer.[3] Handle in a fume hood. |
References
-
Tankam, T., et al. (2018). Microwave-enhanced on-water amination of 2-mercaptobenzoxazoles to prepare 2-aminobenzoxazoles. Journal of Organic Chemistry, 83(19), 11936–11943. [Link]
-
Rattanagkool, E., et al. (2017). Organocatalytic visible light enabled SNAr of heterocyclic thiols: a metal-free approach to 2-aminobenzoxazoles.[4] Journal of Organic Chemistry, 82(24), 13256–13262. [Link]
-
PubChem. (2024). Compound Summary: 5-Bromo-1,3-benzoxazole-2-thione. Retrieved from [Link]
